11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
11-(ISOPENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzimidazole fused with an isoquinoline ring system, which is further functionalized with an isopentylamino group and a cyanide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(ISOPENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE can be achieved through a multi-step synthetic route. One common method involves the cyclization of functionalized 2-arylbenzoimidazoles with α-oxocarboxylic acids under visible-light-induced decarboxylative radical addition/cyclization conditions . This metal-free procedure is performed in water, avoiding traditional heating and metal reagents, and results in satisfactory yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of green chemistry approaches, such as using water as a solvent and avoiding toxic reagents, aligns with sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions
11-(ISOPENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyanide group can undergo nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
11-(ISOPENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 11-(ISOPENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoisoquinolines: Compounds with similar core structures but different functional groups.
Indoloisoquinolines: Similar tetracyclic core structures with indole instead of benzimidazole.
Uniqueness
11-(ISOPENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is unique due to its specific functionalization with an isopentylamino group and a cyanide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
11-(3-methylbutylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-14(2)11-12-23-20-16-8-4-3-7-15(16)17(13-22)21-24-18-9-5-6-10-19(18)25(20)21/h5-6,9-10,14,23H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
MKCBANYWVZNAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Origin of Product |
United States |
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